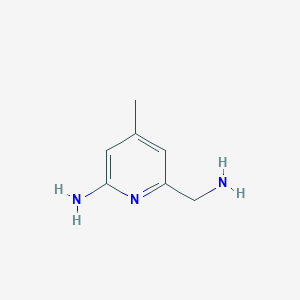

6-(Aminomethyl)-4-methylpyridin-2-amine

Description

Significance of Pyridine-Based Chemical Structures in Organic Chemistry

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in organic chemistry. Their unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, render them susceptible to a variety of chemical transformations. This reactivity makes them invaluable intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The pyridine ring can be found in numerous natural products, such as nicotine and vitamin B6, further underscoring its biological relevance.

Overview of Aminopyridines as Versatile Chemical Entities

Aminopyridines, which are pyridine rings substituted with one or more amino groups, represent a particularly important subclass of pyridine derivatives. The presence of the amino group significantly influences the electronic and chemical properties of the pyridine ring, enhancing its versatility as a chemical entity. Aminopyridines can act as nucleophiles, bases, and ligands for metal catalysts, participating in a broad spectrum of organic reactions. Their ability to form hydrogen bonds and coordinate with metal ions also contributes to their diverse applications, particularly in the realm of medicinal chemistry where they are key components in many drug molecules.

Structural Features and Chemical Relevance of 6-(Aminomethyl)-4-methylpyridin-2-amine within the Aminopyridine Class

This compound is a disubstituted aminopyridine characterized by an aminomethyl group at the 6-position and a methyl group at the 4-position of the 2-aminopyridine core. This specific arrangement of functional groups imparts distinct chemical properties to the molecule. The primary amino group at the 2-position and the aminomethyl substituent at the 6-position provide two sites for potential chemical modification and interaction with biological targets. The methyl group at the 4-position can influence the molecule's steric and electronic properties. The presence of multiple nitrogen atoms makes it a potential chelating agent for metal ions.

Scope and Objectives of Research on this compound

Research into this compound and its analogues is driven by the quest for novel therapeutic agents and a deeper understanding of structure-activity relationships within the aminopyridine class. A significant area of investigation has been its potential as an inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov The objectives of such research typically include the development of efficient synthetic routes, characterization of its physicochemical and spectroscopic properties, and the exploration of its utility in medicinal and coordination chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

6-(aminomethyl)-4-methylpyridin-2-amine |

InChI |

InChI=1S/C7H11N3/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4,8H2,1H3,(H2,9,10) |

InChI Key |

ASVYRHQTNRRGIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)N)CN |

Origin of Product |

United States |

Synthetic Methodologies for 6 Aminomethyl 4 Methylpyridin 2 Amine

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 6-(aminomethyl)-4-methylpyridin-2-amine reveals several plausible synthetic disconnections. The most straightforward approaches involve either the late-stage introduction of the aminomethyl group or the construction of the pyridine (B92270) ring with the required substituents or their precursors already in place.

Route A: Functional Group Interconversion

A primary disconnection strategy is the C-N bond of the aminomethyl group. This leads back to a precursor at the 6-position, such as a hydroxymethyl, formyl, or cyano group.

Disconnection 1 (C-N bond): The aminomethyl group can be derived from the reduction of a nitrile (6-cyano-4-methylpyridin-2-amine) or via reductive amination of an aldehyde (2-amino-4-methylpyridine-6-carbaldehyde). Another possibility is the conversion of a hydroxymethyl group ((2-amino-4-methylpyridin-6-yl)methanol) into the amine, potentially through its corresponding halide.

Route B: Pyridine Ring Synthesis

Alternatively, the pyridine ring itself can be disconnected. This approach aims to construct the heterocycle from acyclic precursors.

Disconnection 2 (Pyridine Ring): Applying the principles of classical pyridine syntheses, such as the Hantzsch synthesis, the ring can be disconnected into fragments that would assemble to form the 2,4,6-substituted pattern. This would involve reacting a β-ketoester (or equivalent), an aldehyde, and a nitrogen source like ammonia (B1221849) or guanidine.

These retrosynthetic pathways form the basis for the established synthetic routes discussed in the following sections.

Established Synthetic Routes to this compound

Several synthetic routes have been established that leverage either the construction of the pyridine core or the functionalization of a pre-existing pyridine scaffold.

The de novo synthesis of the pyridine ring offers a powerful method to install the desired substitution pattern from simple, acyclic precursors.

Hantzsch Pyridine Synthesis

The Hantzsch dihydropyridine synthesis, first reported in 1881, is a versatile multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acs.org

For the target molecule, a modified Hantzsch synthesis could be envisioned using a nitrogen source that provides the 2-amino group directly, such as guanidine, and precursors that would install the 4-methyl and a latent 6-aminomethyl group. The classical Hantzsch synthesis has several drawbacks, including long reaction times and sometimes low yields, but modern variations have been developed using microwave chemistry or greener solvents to improve efficiency. wikipedia.org

| Hantzsch Synthesis Variant | Typical Reactants | Key Features |

| Classical Hantzsch | Aldehyde, β-ketoester (2 eq.), Ammonia | Forms 1,4-dihydropyridine intermediate, requires subsequent oxidation. acs.org |

| One-Pot Aromatization | Aldehyde, β-ketoester (2 eq.), Ammonium (B1175870) acetate, Oxidizing agent (e.g., FeCl₃) | Direct formation of the pyridine ring in a single step. wikipedia.org |

| Guanidine Condensation | Monosubstituted malonic acid diester, Guanidine | A modified procedure to prepare 2-amino-4,6-dihydroxypyrimidines, which could be adapted for pyridines. |

This table summarizes common variants of the Hantzsch synthesis applicable to pyridine ring formation.

A common and effective strategy involves starting with a pre-formed, suitably substituted pyridine and introducing the aminomethyl group at the C-6 position. This often begins with functionalization of a 6-methyl group.

A key intermediate for this approach is 2-amino-4,6-dimethylpyridine (B145770). To avoid side reactions, the 2-amino group is typically protected, for instance, as a 2,5-dimethylpyrrole derivative. The synthesis of analogues of the target compound has been achieved starting from 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,6-dimethylpyridine. nih.gov

The crucial step in this pathway is the selective deprotonation of the 6-methyl group using a strong base like n-butyllithium (n-BuLi) to form a lithiated intermediate. This nucleophilic species can then react with various electrophiles to introduce a functional handle that can be converted to the aminomethyl group. nih.gov

Pathway via 6-Hydroxymethyl Precursor:

Lithiation: The protected 2-amino-4,6-dimethylpyridine is treated with n-BuLi at low temperature.

Reaction with Aldehyde: The resulting anion reacts with an aldehyde (e.g., acetaldehyde) to form a secondary alcohol. nih.gov To obtain a primary alcohol (hydroxymethyl group), formaldehyde would be the required electrophile.

Conversion to Amine: The hydroxymethyl group can be converted to the aminomethyl group. This can be achieved by first converting the alcohol to a good leaving group (e.g., a tosylate or a halide) followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent).

Deprotection: The final step involves the removal of the protecting group from the 2-amino position. For the 2,5-dimethylpyrrole group, this is often accomplished by refluxing with hydroxylamine hydrochloride. nih.gov

Pathway via 6-Cyano Precursor:

An alternative route involves the introduction of a nitrile group, which can then be reduced to the primary amine.

Synthesis of 6-Cyano-4-methylpyridin-2-amine: This intermediate can be synthesized from precursors like 2-chloro-6-methyl-4-cyanopyridine or through methods starting from 2,4-lutidine N-oxide. A known method for introducing a cyano group at the 2-position involves reacting the corresponding N-oxide with dimethyl sulfate to form a pyridinium salt, followed by treatment with sodium cyanide. orgsyn.org

Reduction of the Nitrile: The cyano group is then reduced to an aminomethyl group. This reduction can be carried out using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel), or other metal hydrides.

| Functional Group | Reagents for Conversion to Aminomethyl | Reaction Type |

| -CH₂OH | 1. SOCl₂ or PBr₃ 2. NH₃ | Nucleophilic Substitution |

| -CHO | NH₃, NaBH₃CN or H₂/Catalyst | Reductive Amination |

| -CN | LiAlH₄ or H₂/Raney Ni | Reduction |

This interactive table outlines methods for converting different functional groups at the C-6 position into the target aminomethyl group.

This strategy involves constructing a pyridine ring with the 4-methyl and 6-(aminomethyl precursor) groups already in place, followed by the regioselective introduction of the amino group at the C-2 position.

The direct amination of C-H bonds in pyridines can be challenging. However, if a suitable leaving group (e.g., a halogen) is present at the 2-position, a nucleophilic aromatic substitution (SNAr) can be employed. For example, a 2-bromo-4-methyl-6-(protected aminomethyl)pyridine could be treated with ammonia in the presence of a copper catalyst to yield the desired product. chemicalbook.com

Another classical method is the Chichibabin reaction, which involves the direct amination of the pyridine ring using sodium amide (NaNH₂). For pyridines with an alkyl group at the 6-position, amination typically occurs at the 2-position. google.com However, this reaction requires harsh conditions and the use of the highly reactive sodium amide.

Reductive amination is a powerful and widely used method for forming C-N bonds and is highly relevant for synthesizing the target molecule if the synthesis proceeds through a 2-amino-4-methylpyridine-6-carbaldehyde intermediate. wikipedia.org

The process involves two key steps:

Imine Formation: The aldehyde reacts with an amine source, typically ammonia or ammonium salts, under weakly acidic conditions to form an imine intermediate.

Reduction: The imine is then reduced in situ to the corresponding amine.

A variety of reducing agents can be used for this transformation. Mild reducing agents are preferred as they selectively reduce the imine in the presence of the starting aldehyde. organic-chemistry.org

Common Reducing Agents for Reductive Amination:

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Pyridine-borane complex escholarship.org

Catalytic hydrogenation (H₂ with catalysts like Pd, Pt, or Ni) wikipedia.org

This method is highly efficient and can often be performed as a one-pot reaction, making it an attractive option for the final step in the synthesis of this compound. organic-chemistry.org

"Hydrogen borrowing" is a modern, atom-economical catalytic process that enables the use of alcohols as alkylating agents for amines, with water as the only byproduct. nih.gov This methodology is highly relevant for the synthesis of the target compound from a (2-amino-4-methylpyridin-6-yl)methanol precursor.

The catalytic cycle generally involves:

Oxidation: A transition-metal catalyst (commonly based on Ru or Ir) temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde.

Condensation: The aldehyde condenses with an amine (in this case, ammonia or an ammonia surrogate) to form an imine.

Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final amine product and regenerating the active catalyst. nih.govscripps.edu

Catalytic Approaches to Synthesis

Catalysis offers a powerful tool for the synthesis of complex pyridine derivatives. Various catalytic methods can be employed, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. The Hantzsch pyridine synthesis, a foundational method, involves the condensation of a β-keto acid, an aldehyde, and ammonia, which can be considered a multi-component reaction. wikipedia.orgpharmaguideline.com More advanced strategies often rely on transition metal catalysts to construct the pyridine ring or functionalize a pre-existing one.

A notable catalytic approach applicable to the synthesis of aminopyridines is copper-catalyzed amination. For instance, an efficient method for the amination of bromopyridine derivatives has been developed using a copper(I) oxide (Cu₂O) catalyst with N,N'-dimethylethylenediamine (DMEDA) as a ligand. rsc.org This type of reaction could be adapted to introduce the 2-amino group onto a suitably substituted pyridine precursor. Another approach involves the gas-phase catalytic synthesis of methylpyridines from simple starting materials like acetylene and ammonia over catalysts such as cadmium oxide (CdO) on kaolin, which demonstrates a solvent-free catalytic route to pyridine scaffolds. semanticscholar.org

Table 1: Overview of Catalytic Systems in Pyridine Synthesis

| Catalytic System | Reaction Type | Key Features | Potential Application |

|---|---|---|---|

| Copper(I) Oxide / DMEDA | C-N Cross-Coupling | Amination of halopyridines | Introduction of the 2-amino group |

| Cobalt / Rhodium Complexes | [2+2+2] Cycloaddition | Construction of substituted pyridine rings | Core scaffold synthesis |

| Cadmium Oxide on Kaolin | Gas-Phase Condensation | Synthesis from acetylene and ammonia | Precursor synthesis |

Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly being integrated into the design of synthetic routes for pyridine derivatives. The focus is on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. One-pot and multicomponent reactions are key strategies in this regard, as they reduce the number of intermediate purification steps, saving time, solvents, and resources. nih.govmdpi.com

The use of environmentally benign solvents and catalysts is another cornerstone of green synthetic design. The copper-catalyzed amination reaction mentioned previously can be performed in ethylene glycol, a more sustainable solvent compared to many traditional organic solvents. rsc.org Furthermore, solvent-free approaches, such as the gas-phase catalytic synthesis of methylpyridines, represent a significant advancement in green chemistry by eliminating solvent use and waste entirely. semanticscholar.org Developing synthetic protocols that proceed under milder conditions (lower temperatures and pressures) also contributes to a greener process.

Table 2: Application of Green Chemistry Principles

| Principle | Synthetic Strategy | Example |

|---|---|---|

| Atom Economy | Multicomponent Reactions | Hantzsch pyridine synthesis |

| Waste Prevention | One-Pot Synthesis | Synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles nih.gov |

| Safer Solvents | Use of Greener Solvents | Ethylene glycol in copper-catalyzed amination rsc.org |

| Energy Efficiency | Solvent-Free Reactions | Gas-phase synthesis of methylpyridines semanticscholar.org |

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives is crucial for exploring structure-activity relationships and developing compounds with tailored properties. Modifications can be targeted at the pyridine ring, the aminomethyl moiety, or through isotopic labeling for specific applications.

Modulation of Substituents on the Pyridine Ring

The 2-amino-4-methylpyridine (B118599) scaffold allows for significant structural diversity through substitution at various positions on the pyridine ring. A series of analogues has been synthesized by modifying the substituent at the 6-position to investigate their potential as imaging agents for inducible nitric oxide synthase (iNOS). nih.govresearchgate.net The synthesis often begins with a key intermediate that can be elaborated into a variety of final compounds. For example, starting from a protected 2-amino-4-methylpyridine, functional groups at the 6-position can be introduced and modified. nih.govresearchgate.net These modifications include the introduction of alkenyl and fluoropropyl groups, demonstrating the versatility of the synthetic chemistry available for this scaffold. nih.gov

Table 3: Examples of Synthesized Analogues with Pyridine Ring Modulation

| Compound Name | Modification at Position 6 | Synthetic Precursor |

|---|---|---|

| (E)-4-Methyl-6-(prop-1-enyl)pyridin-2-amine | Prop-1-enyl group | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-6-(prop-1-en-2-yl)pyridine nih.gov |

| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | 2-Fluoropropyl group | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(2-fluoropropyl)-4-methylpyridine nih.govresearchgate.net |

| 1-(6-Amino-4-methylpyridin-2-yl)propan-2-ol | 2-Hydroxypropyl group | Reaction of a lithiated pyridine intermediate with acetaldehyde nih.gov |

Derivatization at the Aminomethyl Moiety

The aminomethyl group at the 6-position features a primary amine, which serves as a versatile handle for further derivatization. Standard organic transformations can be employed to modify this group and introduce a wide range of functionalities. These reactions include acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination with aldehydes or ketones.

While specific derivatization of the aminomethyl group of the title compound is not extensively detailed in the provided literature, the reactivity of primary amines is well-established. Reagents have been developed to specifically react with primary amine groups for analytical purposes, and these same reactions can be used for synthetic modifications. mdpi.comsemanticscholar.org For example, reaction with an activated carboxylic acid or acyl chloride would yield an N-acyl derivative. A straightforward synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine and chloroacetic acid illustrates how an amino group on this scaffold can be readily functionalized. researchgate.net This principle can be directly applied to the aminomethyl group.

Table 4: Potential Derivatization Reactions at the Aminomethyl Group

| Reaction Type | Reagent Class | Product Functional Group |

|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

Radiosynthetic Strategies for Isotopic Labeling of Pyridine Scaffolds

Isotopic labeling of pyridine scaffolds is a key strategy for developing probes for in vivo imaging techniques like Positron Emission Tomography (PET). The introduction of a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), allows for non-invasive imaging and biodistribution studies. nih.govresearchgate.net

A radiosynthesis has been successfully developed for an analogue, [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine. nih.gov The strategy involves the synthesis of a suitable precursor molecule, typically containing a leaving group (e.g., tosylate), which can be displaced by the [¹⁸F]fluoride ion. The final step often involves the removal of protecting groups to yield the desired radiotracer. This radiosynthetic approach highlights a pathway for labeling pyridine derivatives for advanced biomedical imaging applications, demonstrating that the scaffold is amenable to the conditions required for radiolabeling. nih.govresearchgate.net

Table 5: Key Steps in the Radiosynthesis of a Labeled Pyridine Analogue

| Step | Description | Purpose |

|---|---|---|

| Precursor Synthesis | Preparation of a molecule with a suitable leaving group. | To provide a site for radiofluorination. |

| Radiofluorination | Nucleophilic substitution with [¹⁸F]fluoride. | Introduction of the ¹⁸F isotope. |

| Deprotection | Removal of protecting groups (e.g., from the 2-amino group). | To yield the final, biologically active radiotracer. nih.gov |

| Purification | HPLC purification of the final radiolabeled compound. | To ensure purity for in vivo use. |

Considerations for Industrial Scale Synthesis and Process Optimization

Transitioning the synthesis of this compound from laboratory benchtop to industrial-scale production introduces a distinct set of challenges and considerations. The primary goals of industrial synthesis are to ensure the process is safe, cost-effective, environmentally sustainable, and capable of consistently producing the target compound at the desired purity and volume. This requires meticulous evaluation of synthetic routes and rigorous optimization of all process parameters.

A more common industrial approach for synthesizing aminomethylpyridines involves the catalytic hydrogenation of a corresponding cyanopyridine precursor. This method is often preferred due to its higher efficiency and the use of more manageable reagents. The process typically involves the reduction of a nitrile group (C≡N) to a primary amine (-CH₂NH₂) using hydrogen gas in the presence of a metal catalyst.

Process optimization for an industrial-scale synthesis of this compound would focus on several key areas:

Catalyst Selection and Loading: The choice of catalyst is paramount for hydrogenation. Common catalysts include Raney nickel, palladium on carbon (Pd/C), and rhodium on alumina. Optimization involves selecting a catalyst that provides high conversion and selectivity with minimal byproduct formation. The catalyst loading (the amount used relative to the substrate) is also a critical factor, as minimizing its use without compromising efficiency is key to reducing costs, especially when using precious metal catalysts.

Reaction Conditions: Temperature, hydrogen pressure, and solvent are interdependent variables that must be carefully optimized. Higher temperatures and pressures can increase the reaction rate but may also lead to undesirable side reactions or catalyst degradation. The solvent must be chosen for its ability to dissolve the reactants, its compatibility with the reaction conditions, and its ease of removal and potential for recycling.

Purification and Isolation: Developing an efficient and scalable purification strategy is essential. On a large scale, methods like fractional distillation under reduced pressure or crystallization are favored over chromatographic techniques, which are often not economically viable for bulk production. The purification process must effectively remove unreacted starting materials, intermediates, and any byproducts, which can be challenging if they have similar physical properties to the final product. google.com

Waste Management and Environmental Impact: Industrial chemical processes are subject to strict environmental regulations. An optimized process will minimize waste generation by maximizing reaction yield and selectivity. Solvents should be recycled where possible, and any waste streams must be treated to neutralize hazardous components before disposal.

The following table outlines key considerations for potential industrial synthetic routes to aminopyridine derivatives, highlighting the factors that influence their suitability for large-scale production.

| Parameter | Catalytic Hydrogenation of Nitrile | Chichibabin Amination | Route via Chloramine |

| Starting Material | 2-Amino-6-cyano-4-methylpyridine | 4,6-Dimethylpyridine | α-Picoline derivative |

| Key Reagents | H₂, Metal Catalyst (e.g., Raney Ni, Pd/C) | Sodium Amide (NaNH₂) | Chloramine (NH₂Cl) |

| Scalability | Generally high; suitable for batch or continuous flow. | Poor; difficult to manage on a large scale. | Poor; reagent is unstable. google.com |

| Safety Concerns | High-pressure hydrogen gas (flammable), pyrophoric catalysts. | Highly reactive and water-sensitive sodium amide, formation of sodium hydride. google.com | Unstable and potentially explosive reagent. google.com |

| Yield | Can be very high with proper optimization. | Often moderate and can be variable. google.com | Moderate; multi-stage and cumbersome isolation. google.com |

| Waste Products | Spent catalyst, solvent waste. | Ammonia, sodium hydride, solvent waste. | Salt byproducts, multi-stage process waste. google.com |

| Cost-Effectiveness | Potentially high due to catalyst cost, but can be offset by high efficiency and yield. | High due to safety infrastructure and waste disposal costs. google.com | High due to reagent handling and complex process. google.com |

Ultimately, the successful industrial-scale synthesis of this compound hinges on a holistic approach that balances chemical efficiency with economic viability, operational safety, and environmental responsibility. Continuous process monitoring and control are also crucial to ensure consistent product quality and to identify any deviations that may require corrective action.

Applications in Chemical Research

Role in Medicinal Chemistry as an Enzyme Inhibitor

A primary area of interest for 6-(Aminomethyl)-4-methylpyridin-2-amine and its analogues is their potential as enzyme inhibitors. Research has focused on their ability to inhibit inducible nitric oxide synthase (iNOS). nih.gov iNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological and pathological processes, including inflammation. Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases. Therefore, inhibitors of iNOS are of significant therapeutic interest. The structural features of this compound, particularly the aminomethyl and amino groups, are thought to be important for its binding to the active site of the iNOS enzyme.

Utility as a Ligand in Coordination Chemistry

The presence of multiple nitrogen atoms in this compound makes it a potential ligand for the formation of coordination complexes with various metal ions. The pyridine (B92270) nitrogen and the two amino group nitrogens can act as donor atoms, allowing the molecule to chelate to a metal center. The study of such coordination complexes is an active area of research, as these complexes can exhibit interesting catalytic, magnetic, and biological properties. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

Theoretical and Computational Chemistry Studies of 6 Aminomethyl 4 Methylpyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a powerful computational method used to investigate the electronic properties of molecules. It provides insights into the molecule's geometry, orbital energies, and reactivity patterns.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization. This process involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. For a flexible molecule like 6-(Aminomethyl)-4-methylpyridin-2-amine, which has a rotatable aminomethyl group, conformational analysis would be necessary. This involves identifying various stable conformers and determining their relative energies to find the global minimum energy structure. This analysis is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital theory is key to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It helps to identify the regions that are rich or poor in electrons. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating sites for potential nucleophilic attack. This mapping is invaluable for predicting how the molecule will interact with other charged or polar species.

Fukui Function Calculations for Electrophilic and Nucleophilic Sites

Fukui functions are used within the framework of DFT to predict the most reactive sites in a molecule. These calculations help to quantify the reactivity of different atoms for electrophilic, nucleophilic, and radical attacks. By analyzing the values of the Fukui function at different atomic sites, one can pinpoint the exact locations where the molecule is most likely to undergo a specific type of chemical reaction.

Vibrational Frequency Calculations and Comparison with Experimental Data

Computational vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimentally obtained spectra to confirm the molecular structure and assign the observed vibrational modes to specific atomic motions, such as stretching, bending, and wagging of bonds. Scaling factors are often applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and vacant orbitals. This analysis can reveal important information about hyperconjugative interactions and the stability they impart to the molecule. For instance, NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled bonding orbital to an empty anti-bonding orbital, offering deep insights into the nature of intramolecular and intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and atomic properties based on the topology of the electron density (ρ(r)). wikipedia.orgpitt.edu This methodology partitions a molecule into atomic basins, allowing for the quantitative characterization of atomic interactions.

For this compound, a QTAIM analysis would involve locating the bond critical points (BCPs) for each atomic linkage. At these points, the gradient of the electron density is zero. orientjchem.org The properties of the electron density at the BCP, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction. nih.govresearchgate.net

Covalent Bonds : For the C-C, C-N, and C-H bonds within the pyridine (B92270) ring, methyl, and aminomethyl groups, a high electron density and a negative Laplacian (∇²ρ(r) < 0) at the BCP are expected. This indicates a shared-shell interaction, characteristic of covalent bonds where electron density is concentrated between the nuclei.

Polar Covalent Bonds : The C-N bonds, in particular, will exhibit characteristics of polar covalency due to the difference in electronegativity between carbon and nitrogen.

Non-Covalent Interactions : A key feature of this compound is the potential for intramolecular hydrogen bonding between the 2-amino group and the 6-aminomethyl group. A QTAIM analysis could confirm this by identifying a bond path and a BCP between the hydrogen of one amino group and the nitrogen of the other. For such non-covalent interactions, the electron density at the BCP is typically low, and the Laplacian is positive (∇²ρ(r) > 0), signifying a closed-shell interaction. nih.gov

Table 1: Representative QTAIM Parameters for Bonds in Aminopyridine Derivatives This table presents typical values for analogous bonds found in related structures; specific values for the title compound require dedicated calculation.

| Bond Type | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Character |

| C-C (aromatic) | ~0.24 - 0.28 | Negative | Covalent |

| C-N (aromatic) | ~0.29 - 0.33 | Negative | Polar Covalent |

| C-H | ~0.26 - 0.29 | Negative | Covalent |

| N-H | ~0.33 - 0.36 | Negative | Polar Covalent |

| N···H (Hydrogen Bond) | ~0.01 - 0.04 | Positive | Non-covalent |

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio and semi-empirical methods are foundational computational tools for determining the geometric and electronic properties of molecules. cdnsciencepub.com Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), particularly with the B3LYP functional, are commonly used for pyridine derivatives. nih.govresearchgate.netresearchgate.net Semi-empirical methods like AM1 can also provide valuable, albeit less precise, insights, especially for larger systems or initial conformational searches. nih.govcolostate.eduresearchgate.net

A computational study of this compound would typically begin with a geometry optimization to find the lowest energy conformation. nih.gov From this optimized structure, a wealth of molecular properties can be calculated:

Molecular Geometry : Bond lengths, bond angles, and dihedral angles are determined. For instance, calculations on the related 2-amino-4-methylpyridine (B118599) show specific bond lengths and angles for the pyridine ring and amino group that are in good agreement with experimental data. nih.gov

Electronic Properties : The dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be computed. ijret.org The MEP map identifies regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and electronic stability. researchgate.net

Vibrational Frequencies : Calculation of vibrational frequencies allows for the prediction of the infrared (IR) and Raman spectra, which can be compared with experimental measurements to confirm the structure. researchgate.net

Table 2: Illustrative Molecular Properties Calculable for this compound Based on typical results for aminopyridines calculated at the B3LYP or MP2 level. nih.govresearchgate.net

| Property | Predicted Value/Information | Significance |

| Optimized Geometry | Bond lengths (Å), Bond angles (°) | Provides the most stable 3D structure. |

| Dipole Moment | ~2-3 Debye | Quantifies molecular polarity. |

| HOMO Energy | ~ -6.0 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ 0.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 6.5 eV | Indicates chemical reactivity and kinetic stability. |

| Vibrational Frequencies | N-H stretch (~3400-3500 cm⁻¹), C=N stretch (~1600 cm⁻¹) | Correlates to experimental IR/Raman spectra for structural verification. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While QTAIM and DFT methods typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD is particularly useful for exploring conformational flexibility and the explicit effects of a solvent environment. nih.govdovepress.com

For this compound, MD simulations would be valuable for understanding:

Conformational Dynamics : The primary source of flexibility is the rotation around the C-C single bond of the aminomethyl substituent. MD simulations can map the potential energy surface of this rotation, identifying the most stable rotamers and the energy barriers between them. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability and flexibility of different parts of the molecule. dovepress.com

Solvation Effects : By simulating the molecule in a solvent box (e.g., water), MD can model the explicit interactions between the solute and solvent. The amino and aminomethyl groups are strong hydrogen bond donors and acceptors. MD simulations can characterize the hydrogen bond network, including the average number of hydrogen bonds, their lifetimes, and their geometric distribution around the solute. nih.gov This is critical for understanding the molecule's solubility and behavior in biological systems.

Table 3: Parameters Analyzed in MD Simulations of Solvated Aminopyridines

| Parameter | Information Gained |

| Torsional Angle Analysis | Identifies preferred conformations of the aminomethyl group. |

| Root-Mean-Square Deviation (RMSD) | Assesses the overall structural stability of the molecule during the simulation. |

| Root-Mean-Square Fluctuation (RMSF) | Highlights flexible regions of the molecule, such as the aminomethyl group. |

| Radial Distribution Function (RDF) | Describes the probability of finding solvent molecules at a given distance from solute atoms. |

| Hydrogen Bond Analysis | Quantifies the number, lifetime, and geometry of hydrogen bonds with the solvent. |

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational transition state theory is a powerful tool for investigating the kinetics and mechanisms of chemical reactions. fiveable.me By locating the transition state (TS)—the maximum energy point along the minimum energy reaction pathway—the activation energy (energy barrier) for a reaction can be calculated. oberlin.edunih.gov

For this compound, this approach can elucidate several fundamental processes. Studies on the analogous compound 2-amino-4-methylpyridine have successfully used DFT (B3LYP) to calculate the energy barriers for intramolecular processes: nih.govresearchgate.netnih.gov

Proton Transfer : Tautomerization between the amino and imino forms is a possible reaction. Calculations can determine the structure of the transition state for the hydrogen transfer from the exocyclic amino nitrogen to the ring nitrogen and the associated high-energy barrier, confirming the strong preference for the amino form. nih.gov

Pyramidal Inversion : The 2-amino group can undergo pyramidal inversion (a wagging motion). Locating the planar transition state for this process reveals a very low energy barrier, indicating that this inversion is rapid at room temperature. researchgate.netnih.gov

Reactivity with Other Species : The methodology can be extended to bimolecular reactions. For example, the reaction mechanism of substituted pyridines with hydroxyl radicals has been studied by calculating the transition states for radical addition and hydrogen abstraction pathways, allowing for the prediction of the most likely reaction channels. oberlin.edu

Table 4: Representative Calculated Activation Energies for Processes in Aminopyridines Data based on B3LYP/6-311++G(d,p) calculations for 2-amino-4-methylpyridine. nih.govresearchgate.net

| Process | Transition State Description | Calculated Activation Energy (kcal/mol) |

| Intramolecular Proton Transfer | H atom midway between exocyclic and ring N atoms | ~44.8 |

| Amino Group Pyramidal Inversion | Planar arrangement of atoms around the exocyclic N | ~0.4 |

Reactivity and Chemical Transformation Studies of 6 Aminomethyl 4 Methylpyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 6-(aminomethyl)-4-methylpyridin-2-amine is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the ring nitrogen atom. wikipedia.org However, the substituents on the ring significantly influence the rate and regioselectivity of such reactions. The 2-amino group is a potent activating group and an ortho, para-director, while the 4-methyl group is a less powerful activating group that also directs to the ortho and para positions. wikipedia.org

The directing effects of these groups are in opposition to the inherent meta-directing influence of the pyridine nitrogen. quora.com Consequently, the outcome of electrophilic substitution is a delicate balance of these electronic effects. Under non-acidic conditions, the strong activating effect of the amino group would likely direct incoming electrophiles to the 3- and 5-positions.

In the presence of strong acids, which are often required for EAS reactions like nitration or halogenation, the amino and aminomethyl groups will be protonated. This protonation transforms them into deactivating, meta-directing groups. acs.org In this scenario, electrophilic attack would be even more disfavored and would likely occur at the 3- and 5-positions, which are meta to the deactivating ring nitrogen and the protonated amino groups.

A potential strategy to achieve substitution at the 4-position involves the formation of a pyridine N-oxide. quimicaorganica.org The N-oxide is more reactive towards electrophilic substitution than the parent pyridine, and the oxygen atom directs incoming electrophiles to the 4-position. quimicaorganica.org Subsequent reduction of the N-oxide would yield the 4-substituted product. quimicaorganica.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Conditions | Major Product(s) | Minor Product(s) |

| Non-acidic | 3- and 5-substituted | - |

| Strongly acidic | 3- and 5-substituted | - |

| Via N-oxide formation | 4-substituted | 2-substituted |

Nucleophilic Reactions Involving the Amino and Aminomethyl Groups

Both the 2-amino group and the 6-aminomethyl group are nucleophilic and can participate in reactions with a variety of electrophiles. The aminomethyl group, being a primary alkylamine, is generally a stronger nucleophile than the aromatic 2-amino group. This difference in reactivity could allow for selective functionalization under carefully controlled conditions.

These amino groups can undergo acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides. masterorganicchemistry.comwikipedia.org The greater nucleophilicity of the aminomethyl group suggests that it would react preferentially in these reactions.

Functional Group Interconversions of the Aminomethyl Moiety

The aminomethyl group can be converted into other functional groups through various synthetic methodologies. For instance, it can be transformed into a hydroxyl group via diazotization followed by hydrolysis. Reaction with nitrous acid would form a diazonium salt, which can then be displaced by water.

Furthermore, the aminomethyl group can be a precursor for the synthesis of halides. The Sandmeyer or Schiemann reactions, which involve the displacement of a diazonium group by a halide, could be employed for this purpose.

Formation and Reactivity of Schiff Bases Derived from the Aminomethyl Group

The primary aminomethyl group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). shd-pub.org.rsjocpr.comnih.govnih.gov This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by dehydration. jocpr.com The resulting Schiff bases are versatile intermediates in organic synthesis and can be used in the preparation of a wide range of other compounds. For example, reduction of the imine functionality yields a secondary amine.

Table 2: Examples of Schiff Base Formation with Related Aminomethylpyridines

| Amine Reactant | Carbonyl Reactant | Product | Reference |

| 2-(aminomethyl)pyridine | Salicylaldehyde | Salicylaldimine Schiff base | shd-pub.org.rs |

| 2-(aminomethyl)pyridine | 2-hydroxynaphthalene-1-carbaldehyde | NNO-donor Schiff base | nih.gov |

| 4-aminomethyl pyridine | Aldehyde-functionalized phthalocyanine | Imine-containing phthalocyanine | nih.gov |

Oxidation and Reduction Chemistry

The this compound molecule possesses several sites that are susceptible to oxidation and reduction. The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions, similar to the oxidation of picolines to picolinic acids. mdpi.com The amino groups can also be oxidized, potentially leading to the formation of nitro or azo compounds. nih.gov Selective N-oxidation of the pyridine ring nitrogen can be achieved using specific reagents, which can be a useful strategy for modifying the ring's reactivity. nih.gov

The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions, typically using catalysts such as platinum, palladium, or rhodium at elevated pressures and temperatures. The aromatic amino group may also be susceptible to reduction under certain conditions.

Acid-Base Properties and Protonation States

This compound has three nitrogen atoms that can be protonated, leading to different protonation states depending on the pH of the solution. The basicity of these nitrogen atoms varies significantly. The aminomethyl group, being a primary alkylamine, is the most basic. The 2-amino group is less basic due to the delocalization of its lone pair of electrons into the aromatic pyridine ring. The pyridine ring nitrogen is the least basic of the three, as its lone pair is in an sp²-hybridized orbital and is less available for protonation.

Based on the pKa of the closely related 2-amino-4-methylpyridine (B118599), which is approximately 7.48, we can infer the protonation behavior of the title compound. chemicalbook.com At physiological pH, the aminomethyl group will be predominantly protonated, while the 2-amino group and the pyridine nitrogen will exist in a pH-dependent equilibrium between their protonated and unprotonated forms. In strongly acidic solutions, all three nitrogen atoms will be protonated.

Table 3: Estimated pKa Values and Protonation States at Different pH

No Scientific Literature Found on the Coordination Chemistry of this compound

Despite a comprehensive search of available scientific databases and scholarly articles, no specific research detailing the coordination chemistry of the compound this compound could be located. Therefore, it is not possible to generate the requested article with a focus solely on this chemical compound.

While research exists for related aminopyridine derivatives, such as 2-amino-4-methylpyridine and 2-amino-6-methylpyridine, the strict requirement to exclusively use information about this compound prevents the inclusion of data from these structurally different compounds.

It is possible that the coordination chemistry of this compound has not yet been explored or published in widely accessible scientific journals. Alternatively, the compound may be referred to by a different, less common name not captured in the searches. However, based on the standard chemical nomenclature provided, no information is available.

Consequently, the outlined article sections on synthesis, characterization, binding modes, and spectroscopic analysis for metal complexes of this compound cannot be completed.

Coordination Chemistry and Ligand Design Incorporating the 6 Aminomethyl 4 Methylpyridin 2 Amine Scaffold

Applications of Coordination Compounds in Chemical Processes (excluding biological/catalytic)

Coordination compounds derived from aminopyridine-based ligands have garnered significant interest for their diverse applications beyond the realms of biology and catalysis. While extensive research into the specific applications of 6-(aminomethyl)-4-methylpyridin-2-amine is an emerging field, the broader class of aminopyridine metal complexes showcases potential in materials science and other chemical processes. These applications often hinge on the unique electronic and structural properties imparted by the ligand framework. Investigations into analogous compounds provide a strong indication of the potential non-biological and non-catalytic applications for complexes of this compound.

One of the most promising areas of application for aminopyridine coordination compounds is in the development of luminescent materials . The photoluminescence properties of metal complexes are highly dependent on the nature of both the metal ion and the ligand. For instance, various polynuclear d10 transition metal complexes are known to exhibit interesting luminescence, with excited states ranging from metal-to-ligand charge transfer (MLCT) to ligand-centered transitions. rsc.org The specific substituents on the pyridine (B92270) ring can modulate the emission wavelengths and quantum yields. For example, Ru(II) complexes with pyridyl diaminocarbene ligands have been shown to be luminescent and can act as sensors for ammonia (B1221849) and humidity due to changes in their phosphorescence upon interaction with these molecules. nih.gov

Another significant application is in the field of nonlinear optical (NLO) materials . Coordination complexes, particularly those with π-delocalized nitrogen donor ligands like pyridines, can exhibit large second-order NLO responses. researchgate.net This is due to the potential for intense and low-energy metal-to-ligand charge-transfer transitions, which can be fine-tuned by the choice of the metal and ligands. researchgate.net Research on 4-aminopyridinium (B8673708) 2-chloro-5-nitrobenzoate has demonstrated a second harmonic generation (SHG) efficiency 4.8 times greater than that of the standard material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net Such materials are crucial for applications in telecommunications, optical computing, and laser technology.

The electrical conductivity of coordination compounds is another area of active research. Studies on copper(II)-malonate complexes with 2-amino-4-methylpyridine (B118599) as an auxiliary ligand have revealed that these materials can exhibit semiconducting properties. pku.edu.cn The conductivity of these complexes can be significantly enhanced under photoirradiation, indicating potential applications in light-sensitive electronic devices and as photosensors. pku.edu.cn The arrangement of the ligands and the formation of extended supramolecular structures through hydrogen bonding play a crucial role in determining the electrical properties of these materials.

Furthermore, the presence of amino groups in the this compound ligand suggests its potential use in the construction of metal-organic frameworks (MOFs) for gas adsorption and separation. Amine-functionalized MOFs are well-known for their enhanced affinity for acidic gases like carbon dioxide (CO₂). nih.govmdpi.com The amine groups can act as strong adsorption sites, leading to high selectivity and uptake capacity for CO₂ over other gases like methane (B114726) (CH₄). nih.gov While specific MOFs incorporating this compound have not been extensively reported, the structural motifs are conducive to forming porous frameworks with potential applications in carbon capture and gas purification. nih.govnih.gov

Finally, the thermal stability of coordination polymers is a critical factor for their application in materials science. Research on cobalt(II) and manganese(II) thiocyanate (B1210189) coordination polymers with 3-(aminomethyl)pyridine (B1677787) has provided insights into their thermal decomposition behavior. iucr.orgiucr.org The stability of these polymers is influenced by the coordination environment of the metal ion and the network of intermolecular hydrogen bonds. iucr.orgiucr.org Understanding the thermal properties is essential for designing robust materials for various applications.

The following tables summarize key findings from research on coordination compounds with analogous aminopyridine ligands, highlighting their potential non-biological and non-catalytic applications.

Interactive Data Tables

Table 1: Luminescent Properties of a Ru(II) Pyridyl Acyclic Carbene Complex

| Property | Value | Reference |

| Emission Type | Phosphorescence | nih.gov |

| Sensing Application | Ammonia and Humidity Vapor | nih.gov |

| Mechanism | H-bonding interactions affecting the emissive excited state | nih.gov |

Table 2: Nonlinear Optical (NLO) Properties of an Aminopyridine-based Organic Crystal

| Compound | SHG Efficiency vs. KDP | Application | Reference |

| 4-Aminopyridinium 2-chloro-5-nitrobenzoate | 4.8 times | Second Harmonic Generation | researchgate.net |

Table 3: Electrical Properties of a Copper(II)-Malonate Complex with 2-Amino-4-methylpyridine

| Property | Value (S m⁻¹) | Condition | Reference |

| Conductivity | 1.53 x 10⁻³ | Dark | pku.edu.cn |

| Conductivity | 4.83 x 10⁻³ | Photoirradiated | pku.edu.cn |

| Photosensitivity | 4.41 | - | pku.edu.cn |

Table 4: Gas Adsorption Properties of an Amine-Functionalized MOF

| MOF | Gas | Uptake (cm³ g⁻¹) at 295 K, 1 atm | Application | Reference |

| ZJNU-54 (aminopyrimidine-functionalized) | C₂H₂ | 211 | Gas Separation | nih.gov |

| ZJNU-54 (aminopyrimidine-functionalized) | CO₂ | 120 | Gas Separation | nih.gov |

Advanced Analytical Methodologies for 6 Aminomethyl 4 Methylpyridin 2 Amine and Its Analogs in Chemical Research

Development of Derivatization Strategies for Enhanced Chromatographic Separation and Detection

The analysis of polar compounds like 6-(Aminomethyl)-4-methylpyridin-2-amine by high-performance liquid chromatography (HPLC) can be challenging due to poor retention on conventional reversed-phase columns and weak UV absorbance. Pre-column derivatization is a widely adopted strategy to overcome these limitations by chemically modifying the analyte to improve its chromatographic behavior and detectability. thermofisher.com This process involves reacting the amine functionalities of the target molecule with a reagent to attach a group that enhances hydrophobicity, introduces a strong chromophore or fluorophore, or improves ionization efficiency for mass spectrometry. acs.orgnih.gov

Reagents and Reaction Conditions for Derivatization Prior to HPLC/LC-MS

The primary and secondary amine groups present in this compound and its analogs are the principal targets for derivatization. A variety of reagents have been developed for this purpose, each with specific reaction conditions and advantages for different analytical goals. nih.gov

Key derivatization reagents include:

Dansyl Chloride (Dns-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives that also exhibit strong UV absorbance and enhanced ionization efficiency, making it a versatile choice for HPLC with fluorescence detection (FLD) or LC-MS. nih.govnih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts rapidly with both primary and secondary amines under mild conditions to produce stable, fluorescent derivatives suitable for HPLC-FLD. thermofisher.comresearchgate.net It is particularly useful when analyzing under highly acidic chromatographic conditions. nih.gov

o-Phthalaldehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol), OPA reacts specifically and rapidly with primary amines to yield intensely fluorescent isoindole derivatives. thermofisher.com The selectivity for primary amines can be advantageous for complex samples.

Benzoyl Chloride: This reagent can derivatize primary and secondary amines via a base-catalyzed Schotten–Baumann reaction to form amides. acs.org The reaction is typically rapid and occurs under mild conditions. nih.gov Introducing a benzoyl group increases the hydrophobicity and UV response of the analyte. For enhanced sensitivity in specific applications like HPLC-ICP-MS, tagged versions such as 4-Iodobenzoyl chloride can be used to introduce a readily detectable element. rsc.org

para-Toluene Sulfonyl Chloride (PTSC): Used to introduce a chromophore into non-chromophoric analytes, facilitating UV detection. This approach has been successfully applied to the chiral HPLC analysis of amines after derivatization. nih.gov

6-aminoquinolyl-N-hydroxy-succinimidyl carbamate (B1207046) (AQC): AQC is used in commercially available kits for the derivatization of amines, providing excellent chromatographic performance and improving retention for polar amine-containing metabolites. scispace.com

The optimization of reaction conditions—such as pH, temperature, reaction time, and reagent concentration—is critical to ensure complete and quantitative derivatization with minimal side-product formation. rsc.orgsigmaaldrich.com

Table 1: Common Derivatization Reagents for Amines in HPLC/LC-MS

| Reagent | Target Functional Group | Typical Reaction Conditions | Analytical Enhancement | Citations |

|---|---|---|---|---|

| Dansyl Chloride (Dns-Cl) | Primary & Secondary Amines | Alkaline pH, often with heating | High Fluorescence, UV Absorbance, High Ionization Efficiency | nih.gov, nih.gov |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Mildly alkaline pH, room temperature | High Fluorescence, Stable Derivatives | researchgate.net, nih.gov, thermofisher.com |

| o-Phthalaldehyde (OPA) with thiol | Primary Amines | Alkaline pH, room temperature, rapid reaction | Intense Fluorescence | nih.gov, thermofisher.com |

| Benzoyl Chloride | Primary & Secondary Amines | Base-catalyzed (Schotten–Baumann), mild conditions | Increased Hydrophobicity, UV Absorbance | nih.gov, acs.org |

| para-Toluene Sulfonyl Chloride (PTSC) | Primary & Secondary Amines | In the presence of a base | Introduces a strong chromophore for UV detection | nih.gov |

| 6-aminoquinolyl-N-hydroxy-succinimidyl carbamate (AQC) | Primary & Secondary Amines | Buffered, aqueous environment | Improved retention and peak shape | researchgate.net, scispace.com |

Optimization of Chromatographic Parameters (e.g., stationary phase, mobile phase)

Following derivatization, or for direct analysis, the optimization of chromatographic parameters is crucial for achieving adequate separation of the target analyte from impurities, starting materials, and other analogs.

Stationary Phase Selection: The choice of stationary phase is dictated by the polarity of the analyte.

Reversed-Phase (RP) Chromatography: C18 columns are the most common choice but often provide insufficient retention for polar aminopyridines. helixchrom.comhelixchrom.com Derivatization to increase hydrophobicity makes C18 columns more effective. Phenyl stationary phases can offer alternative selectivity for aromatic compounds like pyridine (B92270) derivatives through π-π interactions. elementlabsolutions.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds that are weakly retained in reversed-phase mode. sielc.comwaters.com It utilizes a polar stationary phase (e.g., silica, or amine-modified polymers) and a mobile phase with a high concentration of a water-miscible organic solvent like acetonitrile. waters.comnih.gov

Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, providing unique selectivity for separating hydrophilic and ionizable compounds like aminopyridines without the need for ion-pairing reagents. helixchrom.comsielc.com

Mobile Phase Optimization: The mobile phase composition is adjusted to control retention and selectivity.

pH Control: The retention of basic compounds like this compound is highly sensitive to mobile phase pH. Using buffers to maintain a consistent pH is essential for reproducible results.

Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers. The type and concentration affect the elution strength and can alter selectivity. sielc.com

Additives: To improve peak shape for basic analytes on silica-based columns, additives like trifluoroacetic acid (TFA), formic acid, or ammonium (B1175870) formate (B1220265) are often used to suppress the interaction of protonated amines with residual silanol (B1196071) groups. chromforum.org However, TFA should be avoided in LC-MS applications due to its ion-suppression effects. Formic acid is a more suitable alternative for MS compatibility. helixchrom.com

Quantitative Analysis Techniques (e.g., High-Performance Liquid Chromatography with UV/Fluorescence/Mass Spectrometric Detection)

Quantitative analysis of this compound relies on HPLC coupled with sensitive and selective detectors. The choice of detector depends on the required sensitivity, selectivity, and the nature of the analyte (derivatized or underivatized).

HPLC with UV Detection: This is a common and robust technique. While the pyridine ring provides some native UV absorbance, derivatization with a chromophoric agent like PTSC or benzoyl chloride significantly enhances sensitivity. nih.govresearchgate.net Quantification is typically performed by constructing a calibration curve from standards of known concentration, often using an internal standard to correct for variations in injection volume and sample preparation. dtic.mil

HPLC with Fluorescence Detection (FLD): FLD offers higher sensitivity and selectivity than UV detection for analytes that are naturally fluorescent or have been derivatized with a fluorophore. Reagents like Dansyl-Cl, FMOC-Cl, and OPA are specifically designed for this purpose, allowing for the detection of trace-level concentrations. sigmaaldrich.comgreyhoundchrom.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) provide the highest level of selectivity and sensitivity, along with structural information. nih.gov Derivatization can be used to improve ionization efficiency in the mass spectrometer source. rsc.org Techniques like atmospheric pressure chemical ionization (APCI-MS) and electrospray ionization (ESI-MS) are commonly used. researchgate.net Accurate quantification is achieved using methods like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), often with the use of stable isotope-labeled internal standards. acs.org

Capillary Electrophoresis Applications for Purity and Separation

Capillary electrophoresis (CE) is a high-resolution separation technique that serves as a powerful alternative or complement to HPLC. nih.gov It offers distinct advantages, including extremely high separation efficiency, short analysis times, and minimal consumption of samples and solvents. mdpi.com In CE, charged molecules migrate through a capillary filled with a background electrolyte under the influence of an electric field. The separation of this compound, which is basic and will be positively charged at low pH, from its impurities can be readily achieved based on differences in their charge-to-size ratios. This makes CE an excellent tool for purity assessment and for separating closely related pyridine isomers. nih.gov

Methods for Chiral Resolution and Enantiomeric Purity Determination

While this compound itself is achiral, its analogs or synthetic precursors may possess chiral centers. Determining the enantiomeric purity is critical in pharmaceutical research, as enantiomers can have different biological activities. libretexts.org

Two primary approaches are used for chiral separations:

Chiral High-Performance Liquid Chromatography (HPLC):

Direct Method: This involves the use of a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak AD-H) are widely used and can separate a broad range of enantiomers. nih.gov Crown ether-based CSPs are particularly effective for the separation of chiral primary amines. researchgate.net

Indirect Method: This approach involves pre-column derivatization of the enantiomers with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. nih.gov These diastereomeric pairs have different physical properties and can be separated on a standard achiral reversed-phase column. mdpi.com

Chiral Capillary Electrophoresis (CE): This technique achieves chiral separation by adding a chiral selector to the background electrolyte. nih.govspringernature.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors. mdpi.com The enantiomers form transient diastereomeric complexes with the CD, which have different mobilities in the electric field, leading to their separation. nih.gov CE is a highly efficient method for determining enantiomeric purity, even at low impurity levels. mdpi.com

Table 2: Comparison of Chiral Separation Techniques for Aminopyridine Analogs

| Technique | Principle | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Chiral HPLC (Direct) | Enantioselective interactions with a Chiral Stationary Phase (CSP) | Broad applicability, well-established, preparative scale possible | CSPs can be expensive and have limited mobile phase compatibility | researchgate.net, nih.gov |

| Chiral HPLC (Indirect) | Derivatization with a chiral reagent to form diastereomers, separated on an achiral column | Uses standard HPLC columns, may enhance detectability | Requires a pure chiral derivatizing agent, potential for racemization during derivatization | mdpi.com, libretexts.org |

| Chiral Capillary Electrophoresis | Differential complexation with a chiral selector (e.g., cyclodextrin) in the background electrolyte | High efficiency, fast method development, low sample/solvent use | Lower concentration sensitivity than HPLC, not suitable for preparative scale | mdpi.com, springernature.com, nih.gov |

Application in Reaction Monitoring and Process Control in Synthetic Chemistry

The integration of analytical methods into the manufacturing process is a cornerstone of Process Analytical Technology (PAT). nih.gov PAT aims to ensure final product quality by designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. researchgate.net

For the synthesis of this compound, which may involve multi-step reactions like condensations or coupling reactions, HPLC is an invaluable PAT tool. acs.orgnih.gov By taking aliquots from the reaction vessel at various time points, HPLC can be used to:

Monitor Reactant Consumption: Track the disappearance of starting materials to determine reaction progress and endpoint.

Track Product Formation: Quantify the formation of the desired product over time to optimize reaction conditions (e.g., temperature, catalyst loading) for maximum yield. google.com

Detect and Identify By-products: Identify the formation of impurities in real-time, providing insights into reaction mechanisms and helping to adjust conditions to minimize their formation. acs.org

This real-time or near-real-time data allows chemists and engineers to control the synthetic process more effectively, ensuring consistency between batches, improving yield and purity, and reducing manufacturing costs. researchgate.net

Future Research Directions and Unexplored Chemical Applications

Development of Novel Synthetic Pathways with Improved Efficiency and Sustainability

Current synthetic routes to aminomethylpyridine derivatives often involve multi-step processes that may not align with the principles of green chemistry. Future research should prioritize the development of more efficient and sustainable pathways to 6-(Aminomethyl)-4-methylpyridin-2-amine.

Key Research Thrusts:

Catalytic C-H Amination: Direct amination of the methyl group of 2-amino-4,6-dimethylpyridine (B145770) would represent a highly atom-economical approach. Research into transition-metal catalysts, particularly those based on iron, copper, or rhodium, could yield selective C-H activation and subsequent amination, significantly shortening the synthetic sequence.

Biocatalytic and Chemoenzymatic Methods: The use of enzymes, such as amine oxidases and reductases, offers a promising green alternative for the synthesis of chiral amines. acs.orgnih.govmdpi.commdpi.com A chemoenzymatic strategy could involve the chemical synthesis of a precursor that is then selectively aminated or modified by an engineered biocatalyst, offering high stereoselectivity under mild conditions. acs.orgnih.gov For instance, whole-cell biocatalysis has been successfully used for the synthesis of other functionalized pyridines. rsc.org

Flow Chemistry and Process Optimization: Implementing continuous flow reactors for the synthesis can enhance safety, improve reaction control, and facilitate scalability. This approach allows for precise control over reaction parameters, potentially increasing yields and reducing byproduct formation.

Renewable Feedstocks: Investigating synthetic routes that utilize renewable starting materials, moving away from petroleum-based precursors, is a critical long-term goal for sustainable chemical production.

| Synthetic Approach | Potential Advantages |

| Catalytic C-H Amination | High atom economy, reduced step count |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign |

| Flow Chemistry | Improved safety, scalability, and process control |

| Renewable Feedstocks | Enhanced sustainability, reduced environmental impact |

Exploration of New Chemical Transformations and Reactivity Patterns

The dual functionality of this compound, with its primary amino group on the pyridine (B92270) ring and the aminomethyl substituent, suggests a rich and underexplored reactivity profile.

Future research should investigate:

Selective Functionalization: Developing protocols for the selective reaction at either the 2-amino group, the aminomethyl group, or the pyridine nitrogen is crucial for its use as a versatile building block. Orthogonal protection-deprotection strategies could be explored to achieve this.

Cross-Coupling Reactions: The pyridine ring can be a substrate for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce further complexity. wikipedia.orgyoutube.comtaylorandfrancis.com Investigating the reactivity of halogenated derivatives of the title compound in such transformations could open pathways to novel molecular architectures. nih.govnih.gov

Cyclization Reactions: The spatial proximity of the two amine functionalities could be exploited in cyclocondensation reactions to form fused heterocyclic systems, such as imidazo[1,5-a]pyridines. beilstein-journals.org

Reactivity of the Pyridine Ring: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution, the presence of two electron-donating amino groups may alter this reactivity, warranting further investigation. libretexts.orgpearson.com Computational models can help predict the regioselectivity of such reactions. nih.gov

Design of Advanced Derivatives for Specific Chemical Functions

The unique structure of this compound makes it an excellent scaffold for designing advanced derivatives with tailored properties for applications in materials science.

Potential applications for newly designed derivatives include:

Building Blocks for Organic Materials: Derivatives with extended conjugation, introduced via cross-coupling reactions, could be investigated for their photophysical properties and potential use in organic light-emitting diodes (OLEDs) or as fluorescent sensors.

Monomers for Functional Polymers: The bifunctional nature of the molecule allows it to act as a monomer for polymerization. Polymers incorporating this unit could exhibit interesting properties such as metal-ion chelation or catalytic activity.

Scaffolds for Supramolecular Chemistry: Modification of the amine groups with recognition motifs could lead to the formation of self-assembling systems, such as molecular cages or gels, with potential applications in encapsulation and controlled release.

Deeper Theoretical Investigations into Electronic Structure and Reactivity

Computational chemistry offers powerful tools to understand and predict the behavior of molecules. For this compound, theoretical studies can provide valuable insights that guide experimental work.

Future theoretical investigations could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to determine the ground-state geometry, electronic properties (such as HOMO-LUMO energy gap), and vibrational frequencies. academie-sciences.frnih.govtsijournals.commostwiedzy.pl These calculations can help in understanding the molecule's stability and spectroscopic characteristics.

Reactivity Indices: Calculation of reactivity descriptors, such as Fukui functions and electrostatic potential maps, can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of selective chemical transformations. researchgate.net

Reaction Mechanism Simulation: Computational modeling of potential reaction pathways can elucidate mechanisms and predict activation energies, helping to optimize reaction conditions for desired products. osu.edu

Prediction of Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption and emission spectra, which is valuable for the design of new dyes and fluorescent materials. researchgate.net

| Computational Method | Information Gained |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, stability |

| Reactivity Indices | Prediction of reactive sites |

| Reaction Mechanism Simulation | Understanding of reaction pathways and transition states |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis and fluorescence spectra |

Expansion of Coordination Chemistry Applications in Materials Science (non-biological)

The presence of multiple nitrogen donor atoms makes this compound an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.org

Unexplored areas in this field include:

Synthesis of Novel MOFs: Using this compound as a primary or secondary building block could lead to new MOFs with interesting topologies and pore environments. The functional amine groups within the pores could be exploited for selective gas adsorption or catalysis. rsc.orgnih.govescholarship.orgresearchgate.netresearchgate.net

Luminescent Materials: Coordination of the ligand to lanthanide or other emissive metal ions could result in novel luminescent materials for applications in sensing, lighting, and bio-imaging. mdpi.com

Heterogeneous Catalysis: MOFs built from this ligand could serve as platforms for heterogeneous catalysis. The basic nitrogen sites could catalyze organic reactions, or the framework could be used to support catalytically active metal nanoparticles.

Mixed-Ligand Systems: The use of this compound in conjunction with other organic linkers can lead to the formation of complex, multi-functional coordination polymers with tunable properties. nih.govmdpi.com

Development of Advanced Analytical Techniques for Trace Analysis in Chemical Matrices

As the applications of this compound and its derivatives expand, the need for sensitive and selective analytical methods for its detection and quantification will become increasingly important.

Future research in analytical methods should focus on:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The development of robust LC-MS/MS methods will be crucial for the trace-level quantification of this compound in complex matrices, such as in process streams or environmental samples. researchgate.netnih.govnih.govrsc.orgshimadzu.com This technique offers high sensitivity and specificity.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that is well-suited for the analysis of polar and charged compounds like aminopyridines. analyticaltoxicology.comnih.gov Method development in CE could provide a rapid and efficient alternative to HPLC for purity assessment and impurity profiling.